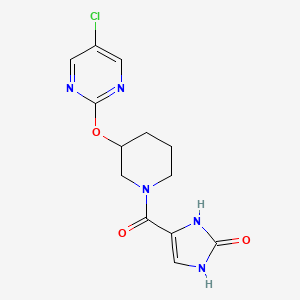

![molecular formula C20H21ClN2O B2562241 1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride CAS No. 2418692-78-9](/img/structure/B2562241.png)

1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

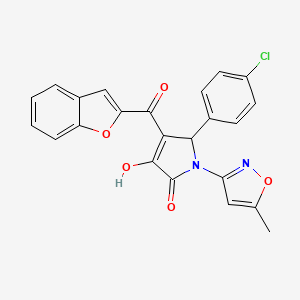

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

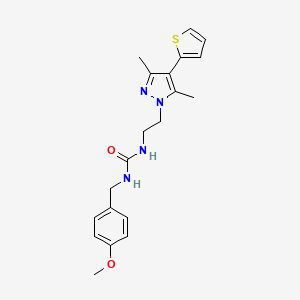

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds vary depending on their specific structures. For instance, the molecular weight of 2,3-dihydrobenzofuran is 120.1485 .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which are part of the structure of EN300-26681794, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . This suggests that EN300-26681794 could potentially be used in cancer research and treatment.

Antibacterial Activity

Benzofuran compounds have also demonstrated antibacterial activities . This implies that EN300-26681794 could be explored for its potential use in combating bacterial infections.

Anti-Oxidative Activity

The anti-oxidative activity of benzofuran compounds suggests that EN300-26681794 could be used in research related to oxidative stress and related diseases.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . This indicates that EN300-26681794 could potentially be used in antiviral research and treatment.

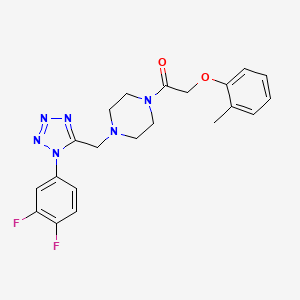

C–C Bond Formation

Organoboron derivatives, which are part of the structure of EN300-26681794, are commonly used reagents for C–C bond formation . This suggests that EN300-26681794 could be used in chemical synthesis and reactions involving C–C bond formation.

Drug Synthesis

The presence of a benzofuran ring in EN300-26681794 suggests that it could be a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . This implies that EN300-26681794 could be used in the synthesis of new drugs.

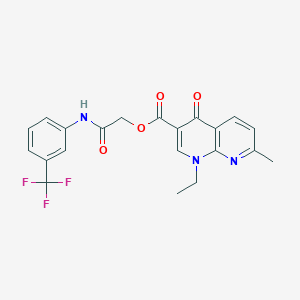

Antiplatelet Activity

Some isomers with the chemotype of phenoxyl methylene substituted on the 2,3-dihydro-1,4-dioxine ring exhibited potent in vitro antiplatelet activity . This suggests that EN300-26681794 could potentially be used in research related to blood clotting disorders.

Metabolic Stability

Some benzofuran derivatives have shown improved metabolic stability in human liver microsomes . This suggests that EN300-26681794 could potentially be used in research related to drug metabolism and pharmacokinetics.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-[(2,3-dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O.ClH/c21-14-20(9-10-20)17-7-5-15(6-8-17)11-22-12-16-13-23-19-4-2-1-3-18(16)19;/h1-8,16,22H,9-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALUNRMYTHTMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)CNCC3COC4=CC=CC=C34.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2562159.png)

![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)

![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)

![3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2562180.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2562181.png)